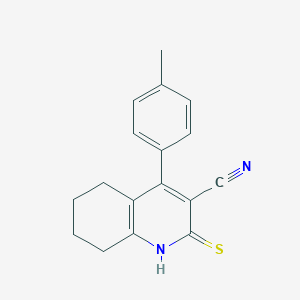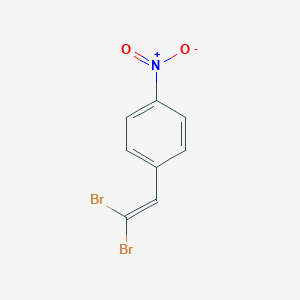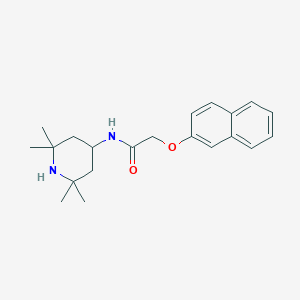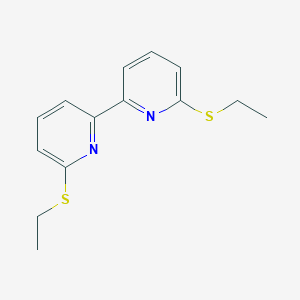![molecular formula C22H22N4O2 B242316 4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol is not fully understood. However, it has been reported to inhibit the activity of various enzymes, such as tyrosine kinase and topoisomerase II. These enzymes are known to play a critical role in the growth and proliferation of cancer cells. Additionally, this compound has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been reported to exhibit antioxidant activity and protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol in lab experiments is its potent activity against cancer cells and its ability to inhibit the activity of various enzymes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol. One of the possible directions is to study the structure-activity relationship of this compound to identify more potent analogs. Additionally, it would be interesting to study the potential use of this compound in combination with other anticancer agents to enhance its activity. Furthermore, the potential use of this compound in the treatment of other inflammatory diseases should be explored. Finally, more studies are needed to understand the mechanism of action of this compound fully.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol has been achieved using various methods. One of the commonly used methods is the condensation of 2-ethoxy-6-methylbenzenediazonium tetrafluoroborate with 2-aminopyrimidine in the presence of a palladium catalyst. Another method involves the reaction of 2-ethoxy-6-methylbenzenediazonium tetrafluoroborate with 2-aminopyrimidine in the presence of copper powder and sodium sulfide. These methods have been reported to yield the desired product in good yields.
Applications De Recherche Scientifique
4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol has been studied for its potential applications in various fields. One of the significant applications of this compound is in cancer research. It has been reported to exhibit potent antitumor activity in various cancer cell lines. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, it has been reported to possess antiviral activity against herpes simplex virus.
Propriétés
Formule moléculaire |
C22H22N4O2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C22H22N4O2/c1-4-15-8-5-7-14(2)19(15)24-21-20(25-22-23-11-6-12-26(21)22)16-9-10-17(27)18(13-16)28-3/h5-13,24,27H,4H2,1-3H3 |
Clé InChI |
OHPRSMYNMNTEQN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC)C |
SMILES canonique |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)

![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)
![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)


![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)



